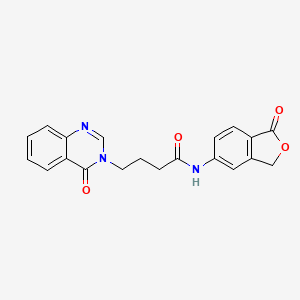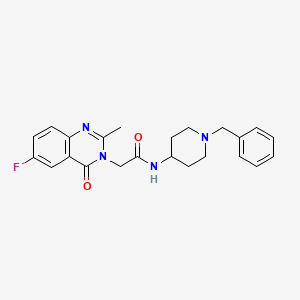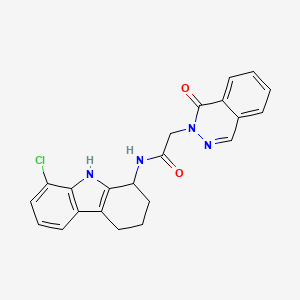![molecular formula C16H17N5O2 B11003473 1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B11003473.png)
1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA typically involves the reaction of 4-methoxyaniline with a suitable isocyanate derivative of 2-[1,2,4]triazolo[4,3-a]pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution could result in various substituted urea derivatives.
Scientific Research Applications
N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-N’-(2-PYRIDINYLETHYL)UREA
- N-(4-METHOXYPHENYL)-N’-(2-IMIDAZOLYLETHYL)UREA
Uniqueness
N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA is unique due to the presence of the triazolo[4,3-a]pyridine ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-23-13-7-5-12(6-8-13)18-16(22)17-10-9-15-20-19-14-4-2-3-11-21(14)15/h2-8,11H,9-10H2,1H3,(H2,17,18,22) |
InChI Key |
ZYBCGJKHUAQYOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11003394.png)

![3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11003411.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003424.png)

![methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11003430.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003433.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B11003438.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B11003450.png)
![N-benzyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-methylpropanamide](/img/structure/B11003453.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11003458.png)
![N-benzyl-N-methyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B11003462.png)
![N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B11003467.png)
